molecular formula C9H11BO3 B8321924 3-Allyl-2-hydroxyphenylboronic acid

3-Allyl-2-hydroxyphenylboronic acid

Cat. No. B8321924
M. Wt: 177.99 g/mol
InChI Key: VSWDEMICJMFBDU-UHFFFAOYSA-N
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Patent
US06177419B1

Procedure details

2-(2-allylphenoxy)tetrahydropyran (3.5 g, 16.03 mmol) was dissolved in dry THF (120 ml) and the solution cooled to −78° C. sec-Butyl lithium (1.3M in hexanes, 14.7 ml, 19.11 mmol) was added dropwise with stirring over 10 minutes, the reaction was stirred at −78° C. for 2 hours. Triisopropoxy borane (6.7 ml, 28.77 mmol) was added and stirring continued for 4 hours at −78° C. The reaction was quenched with water, acidified to pH 1 with 2N hydrochloric acid and extracted with ether (2×200 ml). The combined extracts were dried with magnesium sulphate and concentrated under vacuum. The oily solid produced was triturated with cyclohexane and the solid filtered off to give the title compound (600 mg, 21%); MS 177 (M-H)−; HPLC retention time (system 1) 3.09 minutes.
Name
2-(2-allylphenoxy)tetrahydropyran
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Yield
21%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:16]=[CH:15][CH:14]=[CH:13][C:5]=1[O:6]C1CCCCO1)[CH:2]=[CH2:3].C([Li])(CC)C.C([O:25][B:26](OC(C)C)[O:27]C(C)C)(C)C>C1COCC1>[CH2:1]([C:4]1[C:5]([OH:6])=[C:13]([B:26]([OH:27])[OH:25])[CH:14]=[CH:15][CH:16]=1)[CH:2]=[CH2:3]

Inputs

Step One
Name
2-(2-allylphenoxy)tetrahydropyran
Quantity
3.5 g
Type
reactant
Smiles
C(C=C)C1=C(OC2OCCCC2)C=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.7 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Three
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring over 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
the reaction was stirred at −78° C. for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 4 hours at −78° C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (2×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried with magnesium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The oily solid produced
CUSTOM
Type
CUSTOM
Details
was triturated with cyclohexane
FILTRATION
Type
FILTRATION
Details
the solid filtered off

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C=C)C=1C(=C(C=CC1)B(O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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